(E)-N-{7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide
Beschreibung
The compound (E)-N-{7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide is a triazolo-pyrimidine derivative characterized by a fused heterocyclic core. Key structural features include:
- Triazolo[1,5-a]pyrimidine backbone: Provides rigidity and facilitates interactions with biological targets such as enzymes or receptors.
- Methoxymethanimidamide side chain: Influences solubility and metabolic stability due to the methoxy group’s electron-donating properties.
This compound is hypothesized to exhibit antimicrobial or enzyme-inhibitory activity, analogous to structurally related triazole and pyrimidine derivatives documented in pharmacological studies .
Eigenschaften
IUPAC Name |
N'-[7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6O/c1-23-19-10-18-14-20-15-17-9-8-13(22(15)21-14)7-4-11-2-5-12(16)6-3-11/h2-10H,1H3,(H,18,19,21)/b7-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXPBLQIVVVVLV-DAXSKMNVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC=NC1=NN2C(=CC=NC2=N1)C=CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CON/C=N/C1=NN2C(=CC=NC2=N1)/C=C\C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (E)-N-{7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide is a novel chemical entity that has garnered interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazolo-pyrimidine core, which is known for its diverse biological activities. The presence of a 4-chlorophenyl substituent and a methoxymethanimidamide moiety enhances its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar triazolo-pyrimidine derivatives. For instance, compounds within this class have demonstrated significant inhibitory effects on various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HCT116 (colon cancer)
In vitro assays indicate that these compounds can induce apoptosis, inhibit cell migration, and disrupt the cell cycle. For example, one study reported that a related compound exhibited an IC50 value of 3–10 µM against multiple cancer targets, suggesting that our target compound may exhibit comparable efficacy .
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of specific protein targets such as:
- EGFR (Epidermal Growth Factor Receptor)
- VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)
- Topo II (Topoisomerase II)
Molecular docking studies have shown that these compounds bind effectively to the active sites of these proteins, thereby blocking their function and leading to reduced tumor growth .
Table 1: Biological Activity Summary of Related Compounds
| Compound ID | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5i | MCF-7 | 3 | EGFR Inhibition |
| 5b | A549 | 10 | VEGFR-2 Inhibition |
| 9e | HCT116 | 7 | Topo II Inhibition |
Case Study 1: Efficacy in MCF-7 Cells
A recent study evaluated the efficacy of a structurally similar triazolo-pyrimidine derivative in MCF-7 breast cancer cells. The results showed that treatment with this compound led to:
- Inhibition of cell proliferation
- Induction of apoptosis as evidenced by increased caspase activity.
The study concluded that such derivatives could serve as promising candidates for further development in breast cancer therapy .
Case Study 2: Dual Targeting Approach
Another research effort focused on dual-targeting strategies using compounds similar to our target. The findings indicated that simultaneous inhibition of both EGFR and VEGFR pathways resulted in enhanced anticancer effects compared to single-target therapies. This supports the hypothesis that (E)-N-{7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide could be optimized for dual-targeting approaches in future studies .
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Similarity Indexing
Similarity indexing methods, such as the Tanimoto coefficient and molecular fingerprint analysis, are pivotal for comparing structural analogs. For example:
- Aglaithioduline demonstrated ~70% similarity to the HDAC8 inhibitor SAHA using Tanimoto-based fingerprinting .
- Triazolbenzo[d]thiazoles share a triazole core but differ in their fused heterocyclic systems, leading to varied neuroprotective activities .
Hypothetical Similarity Table (Based on Methodology in ):
| Compound Name | Core Structure | Substituents | Tanimoto Similarity (%) |
|---|---|---|---|
| Target Compound | Triazolo-pyrimidine | 4-Cl-Ph-ethenyl, methoxymidamide | 100 (Reference) |
| (E)-4-(2-Cl-Bz-amino)-triazole | Triazole | 2-Cl-Ph, thiocarbonohydrazide | ~65 |
| Triazolbenzo[d]thiazole | Triazole + Benzothiazole | Methyl, thiol groups | ~55 |
Note: Hypothetical data inferred from methods in .
Physicochemical Properties
- Critical Micelle Concentration (CMC) : Quaternary ammonium analogs (e.g., BAC-C12) exhibit CMC values of 0.4–8.3 mM, determined via spectrofluorometry and tensiometry . The target compound’s solubility may differ due to its heterocyclic core.
- LogP and Solubility: Methoxy groups in methoxymethanimidamide likely reduce logP compared to nonpolar analogs, improving aqueous solubility .
Analytical Differentiation
- Raman Spectroscopy : Compounds with similar cores (e.g., codeine, morphine) show distinct Raman bands due to substituent variations . The target compound’s ethenyl and chloro groups may yield unique spectral signatures.
- GC×GC and Mass Spectrometry : Identification relies on retention indices and mass spectral libraries . The triazolo-pyrimidine core’s fragmentation pattern would distinguish it from benzothiazole or quinazoline analogs.
Key Research Findings
Structural Similarity vs. Activity : The 4-chlorophenyl group enhances activity in multiple compound classes, suggesting its critical role in the target molecule .
Cross-Reactivity: Immunoassays may detect the compound alongside analogs due to shared epitopes, but assay format influences specificity .
Analytical Challenges : Differentiation from structurally similar compounds requires advanced techniques like GC×GC or Raman spectroscopy .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing (E)-N-{7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide?
Answer:
A common approach involves coupling reactions between triazolo[1,5-a]pyrimidine precursors and functionalized imidamide derivatives. For example:
- Step 1 : Synthesize the triazolo[1,5-a]pyrimidine core via cyclization of thiosemicarbazides with metal nitrates (e.g., Ni(NO₃)₂ in ethanol), as demonstrated for analogous structures .
- Step 2 : Introduce the (Z)-2-(4-chlorophenyl)ethenyl group via Heck coupling or Wittig reactions, ensuring stereochemical control using Z/E-selective conditions.
- Step 3 : Functionalize the 2-position of the triazolo[1,5-a]pyrimidine with N'-methoxymethanimidamide using nucleophilic substitution or condensation reactions under reflux (e.g., ethanol, 70–100°C, 24–72 hours) .
Key Considerations : Monitor reaction progress with TLC/HPLC and optimize solvent polarity to enhance yield.
Basic: How is the crystal structure of related triazolo[1,5-a]pyrimidine derivatives characterized?
Answer:
X-ray crystallography is the gold standard:
- Data Collection : Use a Bruker APEX2 diffractometer with Mo/Kα radiation (λ = 0.71073 Å) .
- Structure Solution : Apply direct methods (SHELXS97) and refine with SHELXL2014. For example, the title compound in exhibited a monoclinic P2₁/c space group with bond lengths and angles consistent with aromatic π-stacking .
- Validation : Check for disorder using the SQUEEZE algorithm and validate geometry with PLATON .
Note : Compare derived bond angles/torsion angles with DFT calculations to resolve discrepancies .
Advanced: How can contradictions between predicted and observed spectroscopic data (e.g., NMR, IR) be resolved?
Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Methodological solutions include:
- Multi-NMR Analysis : Use ¹H-¹³C HSQC/HMBC to assign ambiguous signals. For example, resolved NH/CH ambiguities in triazolo-triazines via 2D NMR .
- Solvent Screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts, as seen in pyrazolo[1,5-a]pyrimidines .
- Computational Validation : Optimize the structure at the B3LYP/6-31G(d) level and simulate NMR shifts with GIAO-DFT (e.g., Gaussian 16) .
Advanced: What experimental design strategies optimize reaction conditions for high-yield synthesis?
Answer:
Implement Design of Experiments (DoE) for systematic optimization:
- Factors : Temperature, solvent ratio, catalyst loading (e.g., used a 2³ factorial design for flow-chemistry synthesis) .
- Response Surface Methodology (RSM) : Model interactions between variables. For example, achieved 95% yield by optimizing residence time and temperature in continuous-flow reactors .
- In-line Analytics : Use PAT tools (e.g., ReactIR) for real-time monitoring of intermediate formation .
Basic: What characterization techniques confirm the structure and purity of the compound?
Answer:
A multi-technique approach is critical:
- Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .
- Spectroscopy :
- ¹H/¹³C NMR : Assign all protons/carbons, noting deshielding effects from the 4-chlorophenyl group .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- Chromatography : Use HPLC with a C18 column (MeCN:H₂O = 70:30) to assess purity (>98%) .
Advanced: How can substituent effects on biological activity (e.g., enzyme inhibition) be systematically analyzed?
Answer:
Adopt a structure-activity relationship (SAR) framework:
- Substituent Variation : Synthesize analogs with substituents at the 4-chlorophenyl (e.g., -CF₃, -OCH₃) and triazolo-pyrimidine positions .
- Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR. highlights the role of -CF₃ in enhancing lipophilicity and binding affinity .
- Computational Docking : Perform molecular docking (AutoDock Vina) to correlate substituent bulk/electronics with binding scores .
Advanced: How are stereochemical outcomes (E/Z isomerism) controlled during synthesis?
Answer:
- Reaction Conditions : Use Pd-catalyzed couplings (e.g., Stille, Suzuki) with chiral ligands to favor Z/E selectivity. achieved E-configuration via steric hindrance in thiadiazolo-pyrimidines .
- Crystallographic Proof : Confirm configuration via X-ray (e.g., ’s Z-ethenyl group ).
- Dynamic Equilibrium Studies : Monitor isomer ratios via VT-NMR (e.g., 25–80°C in DMSO-d₆) to assess thermal stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
